L-Leucine alpha-naphthylamide
Description
Significance of L-Leucine alpha-naphthylamide as a Substrate in Enzymology
In enzymatic assays, this compound serves as a crucial substrate for detecting and quantifying the activity of leucine (B10760876) aminopeptidases (LAPs). chemimpex.com When cleaved by these enzymes, it releases alpha-naphthylamine, a compound that can be measured to determine the rate of the enzymatic reaction. This provides researchers with valuable insights into the mechanisms and kinetics of these enzymes. chemimpex.com The use of this compound and similar compounds has been instrumental in characterizing the function of various aminopeptidases.
Historical Perspective of Naphthylamide Substrates in Biochemical Assays
The use of naphthylamide substrates in biochemical assays dates back to the mid-20th century. The development of the azo dye technique by Menten and colleagues in 1944 was a significant milestone. researchgate.net This method utilized β-naphthyl phosphate (B84403) as a substrate which, upon enzymatic cleavage, released naphthol that would couple with a diazo compound to produce an insoluble dye. researchgate.net Although initially plagued by issues of diffusion, this pioneering work laid the foundation for the development of more stable and reliable substrates, including α-naphthylamide derivatives, for enzyme histochemistry. researchgate.net Over the years, various aminoacyl-β-naphthylamides have been synthesized and used to study a wide range of peptidases. nih.govscbt.com
Overview of Leucine Aminopeptidases (LAPs) and their Catalytic Role
Leucine aminopeptidases (LAPs) are a group of exopeptidases that catalyze the hydrolysis of amino acid residues from the N-terminus of proteins and peptides. nih.gov They exhibit a preference for leucine residues but can also cleave other amino acids. nih.govwikipedia.org
Leucine aminopeptidases are classified under the EC number 3.4.11.1. wikipedia.orgqmul.ac.uk They belong to the M1 or M17 families of metallopeptidases. nih.govresearchgate.net The M17 family, to which the classic cytosolic LAPs belong, is characterized by a hexameric structure. researchgate.netexpasy.org
| Enzyme Classification | |
| Enzyme Commission Number | EC 3.4.11.1 |
| Accepted Name | Leucyl aminopeptidase (B13392206) |
| Systematic Name | alpha-aminoacyl-peptide hydrolase (cytosol) |
| Other Names | Leucine aminopeptidase, cytosol aminopeptidase, L-leucylnaphthylamidase |
This table provides a summary of the classification of Leucine Aminopeptidases.
LAPs play a crucial role in the final stages of protein degradation, breaking down peptides into free amino acids. bibliotekanauki.pl This process is essential for maintaining the cellular pool of amino acids, which are required for the synthesis of new proteins and other vital molecules. asm.org In mammals, LAPs are involved in processing peptides for antigen presentation and the metabolism of bioactive peptides like oxytocin (B344502) and vasopressin. nih.gov In plants, they are implicated in processes such as defense, germination, and stress responses. nih.govbibliotekanauki.pl
A key characteristic of many leucine aminopeptidases is their dependence on divalent metal ions, particularly zinc (Zn²⁺), for their catalytic activity. wikipedia.orgqmul.ac.ukrug.nl These enzymes are therefore classified as metallopeptidases. nih.gov The zinc ions are typically located in the active site and are directly involved in the catalytic mechanism of cleaving the peptide bond. ebi.ac.ukresearchgate.net Some LAPs have two zinc-binding sites, where one site may readily exchange its zinc ion for other divalent cations like manganese (Mn²⁺) or magnesium (Mg²⁺). asm.orgnih.gov
Role of LAPs in Protein and Peptide Metabolism
This compound as a Chromogenic Compound in Biochemical Assays
This compound is considered a chromogenic compound because its enzymatic hydrolysis product, alpha-naphthylamine, can be used to generate a colored product. nih.govebi.ac.uk In a typical assay, after the LAP enzyme cleaves the substrate, a coupling reagent, such as a diazonium salt, is added. This reagent reacts with the liberated alpha-naphthylamine to form a colored azo dye. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the amount of alpha-naphthylamine released and thus to the activity of the enzyme. This principle is widely used in various diagnostic and research applications, including rapid test kits for identifying certain bacteria based on their enzymatic profiles. hardydiagnostics.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-methyl-N-naphthalen-1-ylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-11(2)10-14(17)16(19)18-15-9-5-7-12-6-3-4-8-13(12)15/h3-9,11,14H,10,17H2,1-2H3,(H,18,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGDNYIGYOVDNV-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427401 | |
| Record name | L-Leucine alpha-naphthylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203793-55-9 | |
| Record name | L-Leucine alpha-naphthylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Applications of L Leucine Alpha Naphthylamide in Biochemical Studies
Spectrophotometric Assays for Leucine (B10760876) Aminopeptidase (B13392206) Activity
Spectrophotometric methods utilizing L-Leucine α-naphthylamide provide a foundational approach for quantifying the activity of leucine aminopeptidase. These assays are based on the colorimetric detection of the reaction product, β-naphthylamine.
Principle of Beta-Naphthylamine Release and Quantification
The core principle of this assay involves the enzymatic hydrolysis of the substrate, L-Leucine α-naphthylamide, by leucine aminopeptidase. This reaction breaks the peptide bond, releasing L-leucine and β-naphthylamine. nih.govnih.gov To quantify the amount of β-naphthylamine produced, a subsequent chemical reaction is typically employed. google.com
The released β-naphthylamine is diazotized using a solution of sodium nitrite (B80452) in an acidic medium. google.comresearchgate.net The resulting diazonium salt is then coupled with another reagent, such as N-(1-naphthyl)ethylenediamine, to form a stable, water-soluble azo dye. google.com This dye possesses a distinct color, and its concentration, which is directly proportional to the amount of β-naphthylamine released, can be measured by determining its optical density with a spectrophotometer. google.comresearchgate.net In some protocols, the enzymatic reaction is stopped by adding acid before the diazotization step. google.com
Continuous Spectrophotometric Measurement Techniques
Continuous spectrophotometric assays allow for the real-time monitoring of enzyme activity. One such method involves the hydrolysis of L-leucyl-2-naphthylamide, where the liberated 2-naphthylamine (B18577) reacts with Fast Black K salt. researchgate.net This reaction produces a colored product that can be continuously measured at a specific wavelength, such as 590 nm, providing a dynamic view of the enzyme kinetics. researchgate.net Other continuous methods for aminopeptidases often rely on substrates that yield products like p-nitroaniline, which can be detected directly at 405 nm as it is formed. researchgate.net While L-Leucine α-naphthylamide itself does not produce a directly colored product upon cleavage, its use in continuous assays is made possible by the inclusion of such coupling agents that react instantaneously with the released β-naphthylamine. researchgate.net
Comparison with Other Colorimetric Substrates (e.g., p-nitroaniline)
L-Leucine α-naphthylamide is one of several chromogenic substrates used for assaying leucine aminopeptidase activity, with L-Leucine-p-nitroanilide being another common choice. nih.govucanr.edu The latter substrate releases p-nitroaniline upon hydrolysis, a chromophore that can be directly detected by its absorbance at 405 nm. researchgate.netfujifilm.com
The choice of substrate can significantly impact the sensitivity and specificity of the assay. For instance, L-leucine thiobenzyl ester has been reported to be a much more sensitive substrate than L-leucine p-nitroanilide, with a specificity constant (Vmax/Km) approximately 3000-fold higher. nih.govnih.gov While assays using substrates like β-naphthylamide and p-nitroaniline are widely used, they are generally considered less sensitive than fluorometric or newer chromogenic alternatives, with detection limits for colorimetric assays reported to be greater than 5 µg/mL. nih.govucanr.edu The suitability of a substrate may also depend on the sample matrix; for example, the significant optical density of certain biological fluids like duodenal juice at 410 nm can interfere with the measurement of p-nitroaniline, making it an unsuitable choice for such samples. google.com
| Substrate | Released Chromophore | Detection Wavelength | Key Characteristics |
|---|---|---|---|
| L-Leucine α-naphthylamide | β-Naphthylamine | ~590 nm (with coupling agent) | Requires post-hydrolysis derivatization (e.g., diazotization and coupling) for color development. google.comresearchgate.net |
| L-Leucine-p-nitroanilide | p-Nitroaniline | 405 nm | Allows for direct, continuous monitoring of product formation. researchgate.netfujifilm.com May be less sensitive than other substrates and prone to interference in colored biological samples. ucanr.edugoogle.com |
| L-Leucine thiobenzyl ester | Thiobenzyl | 412 nm (with DTNB) | Reported to have a significantly higher specificity constant (Vmax/Km) compared to L-leucine p-nitroanilide, indicating higher sensitivity. nih.govnih.gov |
Fluorometric Assays Utilizing L-Leucine alpha-naphthylamide
Fluorometric assays offer a significant increase in sensitivity over spectrophotometric methods for measuring leucine aminopeptidase activity. This is largely due to the inherent fluorescent properties of the β-naphthylamine released from the L-Leucine α-naphthylamide substrate.
Fluorescence Detection of Beta-Naphthylamine
The product of the enzymatic reaction, β-naphthylamine (also known as 2-naphthylamine), is a naturally fluorescent molecule. bachem.com This intrinsic fluorescence allows for its direct detection without the need for a secondary coupling reaction. bachem.com The aqueous solution of β-naphthylamine exhibits a blue fluorescence. For detection, an excitation wavelength typically in the range of 320-340 nm is used, which results in a fluorescence emission that can be measured at approximately 410-420 nm. bachem.com Some studies have also utilized an excitation wavelength of 280 nm with an emission wavelength of 400 nm. researchgate.net
Enhancing Sensitivity in Fluorometric Assays
Fluorometric assays using L-Leucine α-naphthylamide are generally more sensitive than colorimetric methods. ucanr.edu The sensitivity of these assays can be further enhanced through several optimization strategies. The choice of excitation wavelength is critical; while β-naphthylamine can be excited at 280 nm, this wavelength can also excite proteins or the substrate itself in the sample, leading to diminished fluorescence intensity. researchgate.netoup.com Using an excitation wavelength of 340 nm is often preferred as it minimizes this interference and increases sensitivity. researchgate.netoup.com
The development of novel fluorescent reporters has led to assays that are even more sensitive. For instance, assays based on substituted aminopyridines as fluorescent reporters have been shown to be at least 100-fold more sensitive than traditional colorimetric assays and 20-fold more sensitive than commercial fluorescent assays using substrates like L-Leucyl-β-naphthylamide. nih.govucanr.edu Furthermore, advanced instrumentation, such as those employing time-filtered fluorescence detection, can significantly lower the limit of detection for β-naphthylamine, approaching theoretical limits. purdue.edu Commercial kits utilizing other fluorescent probes can detect LAP activity as low as 0.1 mU. novusbio.comabcam.com
| Parameter | Wavelength/Value | Notes |
|---|---|---|
| Excitation Wavelength | 320-340 nm | Preferred wavelength to increase sensitivity and reduce interference from proteins and substrate. bachem.comoup.com |
| Emission Wavelength | 410-420 nm | Corresponds to the fluorescence emission of the released β-naphthylamine. bachem.com |
| Alternative Excitation | 280 nm | Can be used, but may result in diminished fluorescence intensity in the presence of protein or substrate. researchgate.netoup.com |
| Alternative Emission | 400 nm | Used in conjunction with 280 nm excitation. researchgate.net |
Two-Photon Excited Fluorescence Detection on Microchips
The application of two-photon excited fluorescence (TPEF) detection on microfabricated electrophoresis chips represents a significant advancement in the analysis of aminopeptidase activity using L-Leucine α-naphthylamide. nih.govscience.gov This sophisticated technique offers several advantages, including enhanced sensitivity and the ability to perform analyses in miniaturized formats, which reduces sample and reagent consumption. nih.govnih.govmdpi.com
In a notable study, TPEF was employed on a microchip to assay leucine aminopeptidase. nih.gov The methodology involved the electrophoretically mediated microanalysis (EMMA) of the enzyme with its substrate, L-leucine β-naphthylamide (a structurally similar substrate to the alpha-isomer). nih.govscience.gov The differential electroosmotic mobilities of the enzyme and substrate facilitated efficient mixing within an open channel on the microchip. nih.gov This setup allowed for the detection of the fluorescent product, β-naphthylamine, with high sensitivity. nih.gov A calibration curve for β-naphthylamine demonstrated a detection limit of 60 nM. nih.govscience.gov Furthermore, the assay could detect a 30 nM solution of leucine aminopeptidase under a constant potential. nih.gov By incorporating a one-minute incubation period at zero potential, the calculated detection limit for the enzyme was impressively lowered to 4 nM. nih.gov
The use of two-photon excitation at longer wavelengths, such as 532 nm, circumvents issues related to the low UV transmittance of common microchip materials like borosilicate glass, enabling label-free fluorescence detection in non-UV-transparent devices. researchgate.net This approach not only makes the analysis more cost-effective but also reduces potential photodamage to biological samples. researchgate.net
Considerations for Background Hydrolysis and Quenching
When using L-Leucine α-naphthylamide or similar substrates, it is essential to account for non-enzymatic, or background, hydrolysis. This spontaneous breakdown of the substrate can release the fluorescent α-naphthylamine, leading to an overestimation of enzyme activity. Studies have shown that the rate of background hydrolysis can be significant and varies between different substrates. nih.gov For instance, compared to other fluorescent substrates, L-leucyl-β-naphthylamide exhibits a notable rate of background hydrolysis. nih.gov
Fluorescence quenching is another critical factor to consider. The fluorescence intensity of the released α-naphthylamine can be diminished by other components in the assay mixture. rsc.orgresearchgate.net For example, the unhydrolyzed substrate itself can reduce the fluorescence intensity of the product. researchgate.net Therefore, it is crucial that standard curves for α-naphthylamine are prepared in solutions containing the same concentration of the substrate as the test samples to ensure accurate quantification. researchgate.net Additionally, other substances, such as metal ions, can also quench the fluorescence of naphthylamine derivatives. rsc.org The development of novel fluorescent reporters with large Stokes' shifts aims to minimize such interference. nih.gov
Chromatographic Methods for Activity Determination
Chromatographic techniques provide a powerful means to separate and quantify the product of the enzymatic reaction, α-naphthylamine, from the substrate and other components of the reaction mixture, thereby offering high specificity and sensitivity in determining aminopeptidase activity.
Reversed-Phase Chromatography with Fluorescence Detection
Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with fluorescence detection is a robust method for measuring leucine aminopeptidase (LAP) activity. researchgate.nettandfonline.com In this approach, L-Leucine-β-naphthylamide is used as the substrate, and the resulting hydrolytic product, β-naphthylamine, is monitored by its fluorescence. researchgate.net
A typical method involves using a large-pore reversed-phase C4 column to achieve baseline separation of the components in the incubation mixture. researchgate.net The separation can be accomplished within 15 minutes using a non-linear gradient elution with a mobile phase such as methanol (B129727) containing a trifluoroacetic acid additive. researchgate.net Fluorescence detection is typically set at an excitation wavelength of 280 nm and an emission wavelength of 400 nm for β-naphthylamine. researchgate.net This method has demonstrated a low detection limit for the hydrolytic product, reaching 0.35 pmol, and exhibits a wide dynamic range for quantifying both the product and the enzyme. researchgate.net The high reproducibility and sensitivity of this technique make it a significant improvement over conventional methods. researchgate.net
| Parameter | Value |
| Column | Large-pore (300 Å) reversed-phase C4 (RPC4) |
| Elution | Non-linear gradient of methanol with 0.05% (v/v) trifluoroacetic acid |
| Elution Time | < 15 minutes |
| Detection | Fluorescence |
| Excitation Wavelength | 280 nm |
| Emission Wavelength | 400 nm |
| Detection Limit (β-naphthylamine) | 0.35 pmol |
| Dynamic Range (β-naphthylamine) | 10 ng/ml to 80 µg/ml |
| Dynamic Range (LAP) | 0.1-46.0 µg/ml |
| Table 1: Parameters for Reversed-Phase Chromatography with Fluorescence Detection of Leucine Aminopeptidase Activity. researchgate.net |
Electrophoretically Mediated Microanalysis
Electrophoretically mediated microanalysis (EMMA) is a specialized capillary electrophoresis (CE) technique that allows for the in-line study of enzyme reactions. nih.govnih.govresearchgate.net This method is particularly well-suited for determining aminopeptidase activity due to its high speed, automation, and low sample consumption. nih.govresearchgate.net
In the context of L-Leucine α-naphthylamide, EMMA is performed by introducing the enzyme and substrate into a capillary or a microchip channel. nih.govscience.gov An electric field is applied, which not only separates the components but also facilitates their interaction and reaction. nih.govresearchgate.net The differential migration of the enzyme, substrate, and the fluorescent product (α-naphthylamine) allows for their separation and subsequent detection. nih.gov
When combined with two-photon excited fluorescence detection on a microchip, EMMA becomes an exceptionally sensitive assay for leucine aminopeptidase. nih.govscience.gov The on-chip mixing of the enzyme and substrate, driven by their different electroosmotic mobilities, enables the detection of enzyme concentrations in the nanomolar range. nih.gov This high-throughput screening method is valuable for drug discovery and the characterization of enzyme inhibitors. nih.gov
| Technique | Key Features | Application |
| EMMA | In-line enzyme reaction and separation | Enzyme kinetics, inhibitor screening |
| Microchip Integration | Miniaturization, reduced sample volume, high throughput | High-throughput screening, drug discovery |
| TPEF Detection | High sensitivity, use of non-UV transparent materials | Detection of low enzyme concentrations |
| Table 2: Key Features of Electrophoretically Mediated Microanalysis for Aminopeptidase Activity. nih.govscience.govnih.govresearchgate.net |
Histochemical Localization of Aminopeptidase Activity
Histochemical methods utilizing L-Leucine α-naphthylamide and its derivatives are invaluable for visualizing the in-situ localization of aminopeptidase activity within tissue sections. scispace.comnih.govresearchgate.netscispace.comnih.govnih.govresearchgate.net This approach provides crucial information about the spatial distribution of the enzyme, which can be correlated with specific cell types and physiological or pathological conditions.
The fundamental principle of this technique involves the enzymatic hydrolysis of the substrate by aminopeptidases present in the tissue. scispace.comnih.govresearchgate.net The released α-naphthylamine is then coupled with a diazonium salt, such as Fast Blue B, to form an insoluble, colored azo dye at the site of enzyme activity. scispace.comnih.govresearchgate.net The intensity of the color is proportional to the enzyme activity.
Preparation of Tissue Sections for Histochemical Analysis
Proper preparation of tissue sections is paramount for obtaining accurate and reliable results in histochemical analysis. nih.govnih.govresearchgate.net The choice of fixation and sectioning method can significantly impact enzyme activity and tissue morphology.
For the localization of leucine aminopeptidase, fresh frozen sections are often preferred to preserve enzyme activity, which can be diminished by harsh fixation procedures. scispace.comnih.govnih.gov Tissues are typically fixed in solutions like formol-calcium before being processed. scispace.comnih.govresearchgate.net The fixed tissues are then cut into thin sections, usually around 5 µm, and mounted on gelatin-coated slides. scispace.comnih.govresearchgate.net
Prior to incubation with the substrate, the sections are deparaffinized with xylene and rehydrated through a graded series of alcohols and water. scispace.comnih.govresearchgate.net The incubation solution typically contains the L-Leucine-β-naphthylamide substrate, a buffer to maintain optimal pH, and a stabilizing agent. scispace.comnih.gov Following incubation, the sections are rinsed and often treated with a copper sulfate (B86663) solution to chelate the azo dye, which can enhance its color and stability. scispace.comnih.gov Finally, the sections may be counterstained with a nuclear stain like methyl green to provide morphological context. scispace.comnih.gov
| Step | Procedure | Purpose |
| Fixation | Formol-calcium | Preserve tissue morphology and enzyme activity |
| Sectioning | 5 µm thin sections | Allow for microscopic examination |
| Mounting | Gelatin-coated slides | Adhere tissue sections to the slide |
| Deparaffinization | Xylene | Remove paraffin (B1166041) wax |
| Rehydration | Graded alcohols and water | Rehydrate the tissue for aqueous reactions |
| Incubation | Substrate solution (L-Leu-β-naphthylamide, Fast Blue B salt) | Enzymatic reaction and color development |
| Rinsing | Saline, Copper sulfate | Remove excess reagents, stabilize the dye |
| Counterstaining | Methyl green | Visualize cell nuclei for morphological context |
| Mounting | DPX | Permanent slide preparation |
| Table 3: General Protocol for Histochemical Staining of Leucine Aminopeptidase. scispace.comnih.govresearchgate.net |
Recommended Diazonium Salts for Visualization
In the histochemical detection of aminopeptidases using L-Leucine α-naphthylamide and its derivatives, the enzymatic cleavage of the substrate releases α-naphthylamine or a similar amine. This product is not colored and must be coupled with a diazonium salt to form a visible, insoluble azo dye at the site of enzyme activity. The choice of the diazonium salt is critical for the precise localization and sensitivity of the assay.
For the visualization of amino acid naphthylamidases, Fast Blue B is a recommended diazonium salt, particularly when used with substrates like L-Leucine-4-methoxynaphthylamide. nih.gov Another effective coupling agent is tetrazotized diorthoanisidine , which, when coupled with 4-methoxy-2-naphthylamine (B556539) (the hydrolysis product of L-leucyl-4-methoxy-2-naphthylamide), forms a copper chelate of the resulting dye. nih.gov This specific chelate is noted for its low lipid solubility and high substantivity for protein, contributing to a superior and more accurate localization of the enzyme within the tissue. nih.gov
The rate of coupling between the liberated naphthylamine derivative and the diazonium salt is a key factor. Faster coupling rates minimize the diffusion of the hydrolysis product, leading to sharper, more precise localization of the enzyme. nih.gov The use of L-leucyl-4-methoxy-2-naphthylamide is advantageous because its hydrolysis product, 4-methoxy-2-naphthylamine, couples more rapidly than α-naphthylamine itself. nih.gov
| Substrate | Recommended Diazonium Salt | Product Characteristics | Reference |
| L-Leucine-4-methoxynaphthylamide | Fast Blue B | Forms a visible azo dye for enzyme localization. | nih.gov |
| L-leucyl-4-methoxy-2-naphthylamide | Tetrazotized diorthoanisidine | Forms a copper chelate with low lipid solubility and high protein substantivity. | nih.gov |
Specificity in Tissue Staining (e.g., intestinal and renal brush border)
L-Leucine α-naphthylamide is a key substrate for the histochemical localization of aminopeptidases, with remarkable specificity for certain cellular structures, most notably the brush border of the intestine and the kidney. nih.govresearchgate.net The brush border is the apical surface of epithelial cells characterized by dense microvilli, which vastly increase the surface area for absorption and contain a high concentration of digestive enzymes. researchgate.net
The enzymatic activity hydrolyzing L-leucyl-β-naphthylamide is almost entirely localized to the brush border membrane in intestinal mucosal cells. researchgate.net Studies have shown that approximately 50% of the total cellular leucylnaphthylamidase (LNAase) activity is tightly bound to the brush borders in the rat small intestine. nih.gov This high concentration of aminopeptidase activity makes the brush border a primary site of intense staining when L-Leucine α-naphthylamide is used as a substrate. nih.gov
Similarly, in the kidney, aminopeptidase activity is predominantly expressed in the brush border of the proximal tubules. nih.govacs.org This makes L-Leucine α-naphthylamide and its derivatives useful for identifying and characterizing these specific segments of the nephron. semanticscholar.org The specificity of staining allows for the clear demarcation of the intestinal and renal brush borders, making it a valuable tool in physiological and pathological studies of these tissues. nih.gov The intense and specific staining confirms that these are the primary cellular structures that contain high levels of naphthylamidases capable of hydrolyzing this substrate. nih.gov
In Vitro Studies with this compound
Enzyme Activity Measurement in Biological Samples (e.g., serum, tissue homogenates)
L-Leucine α-naphthylamide serves as a chromogenic or fluorogenic substrate for the quantitative measurement of leucine aminopeptidase (LAP) activity in various biological samples, including serum and tissue homogenates. researchgate.netassaygenie.com The principle of the assay involves the enzymatic hydrolysis of L-Leucine α-naphthylamide by LAP, which liberates free α-naphthylamine. researchgate.net
The amount of released α-naphthylamine can be quantified using several methods:
Colorimetric Assay: The α-naphthylamine is coupled with a diazonium salt to produce a colored azo dye, and the absorbance is measured spectrophotometrically. assaygenie.com For instance, one method detects the product p-nitroaniline from the substrate L-leucine-p-nitroaniline at 405 nm. assaygenie.com
Fluorometric Assay: The intrinsic fluorescence of the liberated β-naphthylamine can be measured. This method is generally more sensitive than colorimetric methods. researchgate.net The fluorescence of β-naphthylamine is typically measured with an excitation wavelength around 340 nm and an emission wavelength of approximately 400-420 nm. researchgate.net
These assays are performed under controlled conditions of pH (typically around 7.2) and temperature (37°C). researchgate.net The reaction is stopped, often by adding ethanol, which also serves to precipitate proteins. researchgate.net The supernatant is then used for measurement. The measured enzyme activity can be crucial for diagnosing and monitoring certain conditions, such as hepatobiliary diseases, where serum LAP levels are often elevated. assaygenie.com Commercial kits are available for the determination of L-amino acid concentration in samples like serum and tissue homogenates, which rely on similar principles of enzyme-catalyzed reactions leading to a colorimetric or fluorometric output.
Evaluation of Enzyme Activity in Specific Organisms and Tissues (e.g., Escherichia coli, rabbit skeletal muscle, castor bean endosperm, rat testis, epididymis)
L-Leucine α-naphthylamide has been instrumental in characterizing aminopeptidase activity across a diverse range of biological systems.
Escherichia coli : L-Leucine α-naphthylamide has been used as a substrate to measure aminopeptidase activity in E. coli. sigmaaldrich.com Studies have shown that aminopeptidase N (PepN) is responsible for the majority of aminopeptidase activity in this bacterium. Research using various substrates, including amino acid-β-naphthylamides, has helped to elucidate the substrate preferences and regulatory roles of peptidases in bacterial metabolism and stress responses.
Rabbit Skeletal Muscle : In rabbit skeletal muscle, L-Leucine β-naphthylamide is used to evaluate the activity of enzymes like cathepsin H. sigmaaldrich.com Cathepsin H, classified as an aminoendopeptidase, shows hydrolyzing activity towards L-leucine-β-naphthylamide with an optimal pH of 7.0. Kinetic studies have determined the Km value for this activity to be 0.203 mM. researchgate.net Another protease, hydrolase H, also hydrolyzes L-leucine β-naphthylamide. researchgate.net
Castor Bean Endosperm : The endosperm of castor bean seeds (Ricinus communis) contains aminopeptidases that are crucial for the mobilization of storage proteins during germination. One of these is an aminopeptidase that hydrolyzes L-leucine-β-naphthylamide optimally at a pH of 7.0. The activity of this enzyme increases significantly during the early days of growth, highlighting its role in protein breakdown.
Rat Testis and Epididymis : Aminopeptidase activity is present and plays functional roles in the rat testis. An aminopeptidase-B-like enzyme has been isolated from rat testes which is capable of removing Arg and Lys residues from L-amino acid β-naphthylamide derivatives. acs.org This enzyme was found to be abundant in the seminiferous tubules, particularly in the later stages of spermatogenesis, suggesting a role in sperm development. acs.org While not specifically using L-leucine α-naphthylamide, this demonstrates the utility of naphthylamide derivatives in studying testicular peptidases. General soluble aminopeptidase activity, measured using L-Leucine-2-Naphthylamide, has also been detected and quantified in various zones of the rat brain. nih.gov The insulin-regulated aminopeptidase (IRAP), which is a leucyl-cystinyl aminopeptidase, is known to be present in various rat tissues, and its activity is studied in metabolic research. frontiersin.org
| Organism/Tissue | Enzyme(s) Studied | Substrate | Key Findings | Reference(s) |
| Escherichia coli | Aminopeptidase N (PepN) | L-Leucine α-naphthylamide | Used to measure aminopeptidase activity and study enzyme function. | sigmaaldrich.com |
| Rabbit Skeletal Muscle | Cathepsin H, Hydrolase H | L-Leucine β-naphthylamide | Cathepsin H has a Km of 0.203 mM and optimal pH of 7.0 for this substrate. | sigmaaldrich.comresearchgate.net |
| Castor Bean Endosperm | Aminopeptidase | L-Leucine β-naphthylamide | Enzyme activity increases during germination, indicating a role in storage protein mobilization. | |
| Rat Testis | Aminopeptidase B | L-Arg β-naphthylamide | Enzyme is abundant in seminiferous tubules, suggesting a role in spermatogenesis. | acs.org |
Enzymatic Hydrolysis and Kinetics of L Leucine Alpha Naphthylamide
Substrate Specificity of Aminopeptidases Towards L-Leucine alpha-naphthylamide
The specificity of an aminopeptidase (B13392206) for a particular substrate is a key characteristic that defines its biological function. L-Leucine α-naphthylamide is widely used to probe this specificity, particularly for leucine (B10760876) aminopeptidases (LAPs).
Aminopeptidases exhibit a broad specificity for the N-terminal aminoacyl residue of peptides, but many show a marked preference for those with hydrophobic side chains, such as leucine. nih.govnih.gov This preference is why L-Leucine α-naphthylamide is an effective substrate for a wide range of aminopeptidases from various sources, including microbial, plant, and animal tissues. nih.govacs.orgmarquette.edu For instance, aminopeptidase N (APN) from the pea aphid, Acyrthosiphon pisum, demonstrates a high preference for substrates with N-terminal leucine or methionine residues. nih.gov Similarly, the aminopeptidase from Aeromonas proteolytica (AAP) and bovine lens leucine aminopeptidase (blLAP) also favor hydrophobic residues at the N-terminal position. marquette.edu This preference is attributed to a well-defined hydrophobic pocket adjacent to the enzyme's active site, which accommodates the leucine side chain. marquette.edu The hydrolysis of L-leucine α-naphthylamide is a hallmark of leucine aminopeptidases (EC 3.4.11.1), a diverse group of exopeptidases. nih.gov
The study of L-Leucine α-naphthylamide hydrolysis provides insights into the broader activity of aminopeptidases on natural peptide substrates. These enzymes are capable of hydrolyzing not just amino acid amides but also dipeptides, tripeptides, and larger oligopeptides. marquette.edunih.gov For example, aminopeptidase H from chicken skeletal muscle can hydrolyze di-, tri-, and tetrapeptides, in addition to amino acid β-naphthylamide derivatives. nih.gov Research on aminopeptidase N from Acyrthosiphon pisum suggests a slight preference for tripeptides when comparing the hydrolysis of peptides in the Leu-(Gly)n series. nih.gov Aminopeptidase N from Streptomyces lividans also displays broad substrate specificity, with a strong preference for leucine, and is capable of cleaving various peptides. uniprot.org However, the activity against larger protein substrates can be limited for some aminopeptidases. nih.gov
Comparing the hydrolysis rates of different amino acid α-naphthylamides is a common method to determine the substrate specificity of an aminopeptidase. For many aminopeptidases, L-Leucine α-naphthylamide is among the most rapidly hydrolyzed substrates. However, the relative rates can vary significantly depending on the enzyme source.
For example, an aminopeptidase from the anterior pituitary exhibits the highest activity towards arginine-β-naphthylamide, followed by lysine, phenylalanine, and then leucine. nasa.gov In contrast, leucine aminopeptidase (LAP) from serum has been found to cleave L-leucyl-β-naphthylamide 74 times faster than L-cystine-di-β-naphthylamide. d-nb.info An aminopeptidase from human epidermis is 2.5 times more active towards L-alanine 2-naphthylamide than towards L-leucine 2-naphthylamide. nih.gov The data in the table below, derived from studies on an aminopeptidase from jumbo squid hepatopancreas, illustrates the relative hydrolysis rates for various p-nitroanilide (p-NA) substrates, which are analogous to naphthylamides.
Table 1: Relative Hydrolysis Rates of Amino Acid p-Nitroanilides by Jumbo Squid Aminopeptidase
| Substrate | Relative Activity (%) |
|---|---|
| L-proline-p-NA | 100 |
| L-methionine-p-NA | 98.1 |
| Ac. L-γ-glutamic-p-NA | 74.4 |
| L-glycine-p-NA | 64.5 |
| L-leucine-p-NA | 59.8 |
| L-alanine-p-NA | 34.2 |
| L-lysine-p-NA | 23.5 |
Data derived from a study on jumbo squid (Dosidicus gigas) hepatopancreas aminopeptidase. oup.com
Hydrolysis of Dipeptides and Oligopeptides
Enzyme Kinetics of this compound Hydrolysis
The kinetics of L-Leucine α-naphthylamide hydrolysis are typically analyzed using the Michaelis-Menten model, which provides key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). researchgate.netacs.orgresearchgate.net
The Michaelis-Menten constant (Km) is a measure of the affinity of an enzyme for its substrate. A lower Km value indicates a higher affinity. The Km for the hydrolysis of L-Leucine α-naphthylamide varies depending on the source of the aminopeptidase and the experimental conditions. For instance, a leucine aminopeptidase from the intestinal tract of the sugarcane giant borer was found to have a Km of 84.03 µM for L-leucyl-2-naphthylamide. researchgate.net Particulate amino acid 2-naphthylamidases from pig and human epidermis exhibited Km values of 5.1x10⁻⁵ M and 7.3x10⁻⁵ M, respectively, for L-leucine 2-naphthylamide. nih.gov The table below presents Km values for L-Leucine α-naphthylamide hydrolysis by various aminopeptidases.
Table 2: Michaelis-Menten Constants (Km) for L-Leucine α-naphthylamide Hydrolysis
| Enzyme Source | Substrate | Km Value | Reference |
|---|---|---|---|
| Sugarcane Giant Borer | L-leucyl-2-naphthylamide | 84.03 µM | researchgate.net |
| Pig Epidermis (particulate) | L-leucine 2-naphthylamide | 51 µM | nih.gov |
| Human Epidermis (particulate) | L-leucine 2-naphthylamide | 73 µM | nih.gov |
| Human Plasma LAP | Leucin-proline | 2.07 x 10⁻² mol/L | researchgate.net |
| Human Serum LAP | Not specified | 26.2 mM | researchgate.net |
| Fasciola gigantica LAP2 | L-leucine β-naphthylamine | 0.13 mM | researchgate.net |
| Arachis hypogaea (Peanut) LAP | Not specified | 77 mM | orientjchem.org |
The maximum reaction velocity (Vmax) represents the rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration. For the leucine aminopeptidase from the sugarcane giant borer, the Vmax was determined to be 357.14 enzymatic units/mg. researchgate.net A study on human serum leucine aminopeptidase reported a Vmax of 8.3 IU/ml. researchgate.net The Vmax for an aminopeptidase purified from porcine liver was 4.6 µmol/min/mg using L-leucine β-naphthylamide as the substrate. nih.gov These values are crucial for comparing the catalytic efficiency of enzymes from different sources.
Table 3: Maximum Reaction Velocities (Vmax) for L-Leucine α-naphthylamide Hydrolysis
| Enzyme Source | Substrate | Vmax Value | Reference |
|---|---|---|---|
| Sugarcane Giant Borer | L-leucyl-2-naphthylamide | 357.14 units/mg | researchgate.net |
| Human Plasma LAP | Leucin-proline | 1.06 x 10⁻⁵ mol/L/min | researchgate.net |
| Human Serum LAP | Not specified | 8.3 IU/ml | researchgate.net |
| Porcine Liver Aminopeptidase | L-leucine β-naphthylamide | 4.6 µmol/min/mg | nih.gov |
| Arachis hypogaea (Peanut) LAP | Not specified | 1538 U/mL | orientjchem.org |
Influence of pH on Enzyme Activity
The catalytic activity of enzymes that hydrolyze L-Leucine α-naphthylamide is profoundly dependent on the pH of the surrounding environment. Different enzymes exhibit optimal activity at specific pH ranges, reflecting the ionization states of amino acid residues in the active site and the substrate itself.
For instance, an aminopeptidase purified from porcine liver demonstrates a broad pH optimum between 6.5 and 7.0 for the hydrolysis of α-aminoacyl-β-naphthylamines, including L-Leucine α-naphthylamide. nih.gov Similarly, three forms of a cathepsin H-like cysteine proteinase from rat spleen show optimal pH at 6.5 for forms I and III, and 7.0 for form II when using L-leucine 2-naphthylamide as a substrate. ebi.ac.uk In contrast, a leucine aminopeptidase from Streptomyces hygroscopicus has an optimal pH of 8.0. researchgate.net An aminopeptidase from bovine skeletal muscle, designated APase D, shows maximal activity at a pH of about 7.5. tandfonline.com Research on porcine kidney leucine aminopeptidase found the highest activity at pH 7.0 and 8.0. nih.gov An aminopeptidase from Fasciola hepatica displays optimal activity at a pH between 8.0 and 8.5. researchgate.net Furthermore, a leucine aminopeptidase from Arachis hypogaea (peanut) seeds has an optimal pH of 8.7. orientjchem.org A leucine aminopeptidase from a psychrotrophic Bacillus species is most active over a pH range of 6 to 11, with an optimum at pH 9.0. koreascience.kr
This variation in optimal pH highlights the diversity of leucine aminopeptidases and related enzymes across different biological sources. The pH profile of an enzyme is a fundamental characteristic that governs its physiological function and is a critical parameter in designing enzymatic assays.
Table 1: Optimal pH for a Selection of Enzymes Hydrolyzing L-Leucine α-naphthylamide
| Enzyme Source | Optimal pH | Reference |
|---|---|---|
| Porcine Liver Aminopeptidase | 6.5 - 7.0 | nih.gov |
| Rat Spleen Cathepsin H-like Proteinase (Forms I & III) | 6.5 | ebi.ac.uk |
| Rat Spleen Cathepsin H-like Proteinase (Form II) | 7.0 | ebi.ac.uk |
| Bovine Skeletal Muscle APase D | ~7.5 | tandfonline.com |
| Streptomyces hygroscopicus Leucine Aminopeptidase | 8.0 | researchgate.net |
| Porcine Kidney Leucine Aminopeptidase | 7.0 - 8.0 | nih.gov |
| Fasciola hepatica Aminopeptidase | 8.0 - 8.5 | researchgate.net |
| Arachis hypogaea Leucine Aminopeptidase | 8.7 | orientjchem.org |
Effects of Activators and Inhibitors
The activity of enzymes hydrolyzing L-Leucine α-naphthylamide can be significantly modulated by the presence of various activators and inhibitors. These molecules can interact with the enzyme to either enhance or reduce its catalytic efficiency, providing valuable information about the enzyme's structure and catalytic mechanism.
Metal Ion Requirements and Inhibition
Many aminopeptidases are metalloenzymes, requiring metal ions for their activity, while other metal ions can be inhibitory.
Activation:
Co²⁺: A recombinant leucine aminopeptidase (rLap1) from Aspergillus sojae had its activity restored by Co²⁺ after inhibition by EDTA. researchgate.net An aminopeptidase from porcine liver is notably activated by cobaltous ions. nih.gov
Mn²⁺: The activity of rLap1 from Aspergillus sojae was also restored by Mn²⁺. researchgate.net An aminopeptidase from Fasciola hepatica is activated by Mn²⁺. researchgate.net
Mg²⁺: An aminopeptidase from Fasciola hepatica is activated by Mg²⁺. researchgate.net
Ca²⁺: The activity of rLap1 from Aspergillus sojae was restored by Ca²⁺ ions. researchgate.net
Inhibition:
Hg²⁺ and Cu²⁺: These heavy metal ions are strong inhibitors of an aminopeptidase from rabbit small-intestinal mucosal cells. nih.gov Hg²⁺ was also found to cause a nearly 90% loss of activity in a DPP-III homologue from goat brain. tandfonline.com The fluorescence of porcine kidney cytosol leucine aminopeptidase is quenched by both Ni(II) and Cu(II). nih.gov
Zn²⁺, Ni²⁺, Li⁺, K⁺: The DPP-III homologue from goat brain was inhibited by these metal ions. tandfonline.com
Metal Chelating Agents (EDTA, 1,10-phenanthroline): The inhibition of enzyme activity by these agents suggests the enzyme is a metalloprotease. An aminopeptidase from porcine liver was inhibited by metal-chelating agents. nih.gov A leucine aminopeptidase from Streptomyces hygroscopicus is strongly inhibited by 1,10-phenanthroline. researchgate.net An aminopeptidase from Fasciola hepatica was inhibited by both EDTA and 1,10-phenanthroline. researchgate.net A leucine aminopeptidase from Bacillus sp. was strongly inhibited by EDTA and 1,10-phenanthroline. koreascience.kr Conversely, EDTA showed little to no effect on an aminopeptidase from rabbit small-intestinal mucosal cells. nih.gov
Table 2: Effects of Metal Ions on Enzymes Hydrolyzing L-Leucine α-naphthylamide
| Ion | Effect | Enzyme Source | Reference |
|---|---|---|---|
| Mn²⁺ | Activation | Fasciola hepatica Aminopeptidase | researchgate.net |
| Mn²⁺ | Activation (restores activity) | Aspergillus sojae rLap1 | researchgate.net |
| Co²⁺ | Activation | Porcine Liver Aminopeptidase | nih.gov |
| Co²⁺ | Activation (restores activity) | Aspergillus sojae rLap1 | researchgate.net |
| Mg²⁺ | Activation | Fasciola hepatica Aminopeptidase | researchgate.net |
| Ca²⁺ | Activation (restores activity) | Aspergillus sojae rLap1 | researchgate.net |
| Zn²⁺ | Inhibition | Goat Brain DPP-III Homologue | tandfonline.com |
| Hg²⁺ | Strong Inhibition | Rabbit Small-Intestinal Aminopeptidase | nih.gov |
| Hg²⁺ | Strong Inhibition (~90%) | Goat Brain DPP-III Homologue | tandfonline.com |
| Cu²⁺ | Strong Inhibition | Rabbit Small-Intestinal Aminopeptidase | nih.gov |
| Cu²⁺ | Inhibition | Goat Brain DPP-III Homologue | tandfonline.com |
| Ni²⁺ | Inhibition | Goat Brain DPP-III Homologue | tandfonline.com |
| EDTA | Inhibition | Porcine Liver Aminopeptidase, F. hepatica Aminopeptidase, Bacillus sp. Leucine Aminopeptidase | nih.govresearchgate.netkoreascience.kr |
Specific Enzyme Inhibitors
Specific inhibitors are crucial tools for classifying and characterizing proteases.
Amastatin: This compound is a known inhibitor of aminopeptidases and was shown to strongly inhibit the leucine aminopeptidase from Streptomyces hygroscopicus. researchgate.net
Leupeptin: This inhibitor of serine and cysteine proteases was found to reduce the activity of cysteine cathepsins. biologists.com
Monoiodoacetate: This sulfhydryl reagent inhibits enzymes with critical cysteine residues in their active site. An aminopeptidase from porcine liver was inhibited by sulfhydryl reagents. nih.gov Similarly, three forms of a cathepsin H-like cysteine proteinase from rat spleen were strongly inhibited by iodoacetic acid. ebi.ac.uk
Bestatin (B1682670): This is another potent aminopeptidase inhibitor. It was shown to inhibit an aminopeptidase from porcine liver and one from Fasciola hepatica. nih.govresearchgate.net A leucine aminopeptidase from Bacillus sp. also showed a competitive inhibition pattern with bestatin. koreascience.kr
Purification and Characterization of Enzymes Hydrolyzing this compound
Isolating and characterizing the enzymes responsible for L-Leucine α-naphthylamide hydrolysis is fundamental to understanding their biochemical nature.
Techniques for Enzyme Solubilization and Purification
The purification of these enzymes often involves a multi-step process to separate them from other cellular components.
Solubilization: For membrane-associated enzymes, solubilization is the first step. Papain, a protease, has been used to solubilize leucine β-naphthylamidase from the microvilli membranes of rabbit small intestine. nih.gov
Purification Steps: A common purification strategy involves an initial ammonium (B1175870) sulfate (B86663) fractionation followed by a series of column chromatography techniques. nih.gov These can include:
Ion-Exchange Chromatography: DEAE-cellulose and DEAE-Sepharose are frequently used for their ability to separate proteins based on charge. nih.govnih.gov
Gel Filtration Chromatography: Techniques like Sephadex G-150, Sephadex G-200, and Sephacryl S-200 separate proteins based on their molecular size. nih.govtandfonline.comnih.gov
Affinity Chromatography: This powerful technique uses specific ligands to bind the target enzyme. Examples include using anti-sucrase antibodies coupled to Sepharose 4B or using the inhibitor bestatin as a ligand on EAH-Sepharose. researchgate.netnih.gov Hydroxyapatite (B223615) and Phenyl-Sepharose chromatography have also been employed. nih.govtandfonline.com
A study on an aminopeptidase from porcine liver achieved a 700-fold purification using ammonium sulfate fractionation and a sequence of DEAE-cellulose, Sephadex G-150, DEAE-Sepharose, and hydroxyapatite chromatography. nih.gov Similarly, an aminopeptidase from bovine skeletal muscle was purified 659-fold using ammonium sulfate fractionation and chromatographies on DEAE-cellulose, Sephacryl S-200, Hydroxyapatite, Phenyl-Sepharose, and a Hi-Trap affinity column. tandfonline.com
Molecular Weight Determination of Purified Enzymes
Once purified, determining the molecular weight of the enzyme is a key characterization step.
Gel Filtration Chromatography: This technique can estimate the native molecular weight of an enzyme. The molecular weight of an aminopeptidase from porcine liver was estimated to be about 96,000 Da using a Sephadex G-150 column. nih.gov An enzyme from rabbit small intestine was estimated at 225,000 Da by Sephadex G-200 gel filtration. nih.gov A leucine aminopeptidase from Streptomyces hygroscopicus was determined to be 51 kDa by gel chromatography. researchgate.net
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This method determines the molecular weight of the enzyme's subunits under denaturing conditions. The molecular mass of an aminopeptidase from bovine skeletal muscle was found to be 58 kDa on SDS-PAGE. tandfonline.com The Streptomyces hygroscopicus leucine aminopeptidase showed a mass of 67 kDa by SDS-PAGE, suggesting it might be a monomer. researchgate.net A Bacillus sp. aminopeptidase exhibited a molecular weight of 36 kDa. koreascience.kr Three forms of a cathepsin H-like proteinase from rat spleen had molecular weights estimated to be 28,000, 26,000, and 22,000. ebi.ac.uk
Table 3: Molecular Weights of Selected Enzymes Hydrolyzing L-Leucine α-naphthylamide
| Enzyme Source | Method | Estimated Molecular Weight (Da) | Reference |
|---|---|---|---|
| Porcine Liver Aminopeptidase | Gel Filtration (Sephadex G-150) | ~96,000 | nih.gov |
| Rabbit Small-Intestinal Aminopeptidase | Gel Filtration (Sephadex G-200) | 225,000 | nih.gov |
| Bovine Skeletal Muscle APase D | SDS-PAGE | 58,000 | tandfonline.com |
| Streptomyces hygroscopicus Leucine Aminopeptidase | Gel Chromatography | 51,000 | researchgate.net |
| Streptomyces hygroscopicus Leucine Aminopeptidase | SDS-PAGE | 67,000 | researchgate.net |
| Bacillus sp. Aminopeptidase | Not Specified | 36,000 | koreascience.kr |
| Rat Spleen Cathepsin H-like Proteinase (Form I) | Not Specified | 28,000 | ebi.ac.uk |
| Rat Spleen Cathepsin H-like Proteinase (Form II) | Not Specified | 26,000 | ebi.ac.uk |
Immunological Studies with Enzyme Antibodies
The use of antibodies as tools to investigate the properties and function of enzymes that hydrolyze L-leucine α-naphthylamide and its analogs, such as L-leucine β-naphthylamide, has provided valuable insights into enzyme structure and activity. These immunological studies often involve raising antibodies against a purified enzyme and then examining the effects of these antibodies on the enzyme's catalytic function.
Research on a purified leucine β-naphthylamidase from the microvilli membranes of rabbit small-intestinal mucosal cells demonstrated the successful generation of specific antibodies in guinea pigs. nih.gov These antibodies were shown to be specific to the enzyme through double immunodiffusion tests. nih.gov A significant finding from this research was the direct impact of the antibodies on the enzyme's function. The antibodies were capable of quantitatively precipitating the enzyme and, notably, partially inhibiting its catalytic activity. nih.gov This inhibitory effect underscores the potential for antibodies to modulate the enzymatic hydrolysis of naphthylamide substrates.
The interaction between the enzyme and its specific antibodies can provide information about the enzyme's structure. For instance, the ability of an antibody to inhibit enzymatic activity suggests that the antibody may bind to or near the active site of the enzyme, or that it induces a conformational change in the enzyme that reduces its catalytic efficiency.
In the context of immunoenzymatic assays, such as ELISA (Enzyme-Linked Immunosorbent Assay), enzymes that can hydrolyze substrates like naphthyl phosphates are conjugated to antibodies to detect and quantify antigens. nih.gov In one such method, an alkaline phosphatase-immunoglobulin conjugate was used with α-naphthol phosphate (B84403) as a substrate. nih.gov The enzymatic reaction produces an insoluble product at the site of the antigen, allowing for visualization and quantification. nih.gov This highlights an application where the principle of enzymatic hydrolysis of a naphthyl-based substrate is coupled with antibody specificity for analytical purposes. nih.govwikipedia.org
Kinetic parameters for the hydrolysis of L-leucine β-naphthylamide by various aminopeptidases have been determined, providing a baseline for understanding the impact of inhibitors, including antibodies. For the leucine β-naphthylamidase purified from rabbit small-intestinal mucosal cells, the Michaelis-Menten constant (Km) was determined, which is a measure of the substrate concentration at which the reaction rate is half of its maximum. nih.gov
More detailed kinetic analyses have been performed on other aminopeptidases that are active on leucine β-naphthylamide. For a neuron-specific aminopeptidase (NAP-2), the kinetic constants, including the catalytic constant (kcat) and the catalytic efficiency (kcat/Km), were determined for a range of aminoacyl β-naphthylamide substrates. nih.gov
Below are tables summarizing kinetic data for enzymes that hydrolyze L-leucine β-naphthylamide. While the first table presents data from the study involving antibody production, the second provides a more detailed kinetic profile of a different, well-characterized aminopeptidase.
Table 1: Kinetic and Immunological Properties of Leucine β-Naphthylamidase from Rabbit Small Intestine
| Parameter | Value/Observation | Reference |
| Substrate | L-Leucine β-naphthylamide | nih.gov |
| Km | Similar to enzymes from other sources | nih.gov |
| Antibody Effect | Quantitative precipitation of the enzyme | nih.gov |
| Antibody Effect | Partial inhibition of enzyme activity | nih.gov |
This interactive table summarizes the findings from the immunological study of leucine β-naphthylamidase.
Table 2: Kinetic Constants of a Neuron-Specific Aminopeptidase (NAP-2) for Various β-Naphthylamide Substrates
| Substrate | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |
| Leu-βNA | Value not specified | Highest | nih.gov |
| Met-βNA | Value not specified | High | nih.gov |
| Arg-βNA | Value not specified | High | nih.gov |
| Lys-βNA | Value not specified | High | nih.gov |
| Ala-βNA | Value not specified | Moderate | nih.gov |
| Tyr-βNA | Value not specified | Lower | nih.gov |
| Phe-βNA | Value not specified | Lower | nih.gov |
This interactive table presents the relative hydrolytic efficiency of NAP-2 on various aminoacyl β-naphthylamide substrates. Leu-βNA was the most efficiently hydrolyzed substrate.
These studies, particularly the one demonstrating partial inhibition by specific antibodies, confirm that immunological approaches are a viable and informative method for studying the kinetics and functional sites of aminopeptidases that act on substrates like L-leucine α-naphthylamide. nih.gov
Biological and Physiological Significance of L Leucine Alpha Naphthylamide Hydrolyzing Enzymes
Leucine (B10760876) Aminopeptidase (B13392206) in Cellular Processes
Leucine aminopeptidases are crucial for maintaining cellular homeostasis through their involvement in protein turnover and the regulation of bioactive peptides. nih.gov They are metallopeptidases that catalyze the removal of N-terminal amino acid residues, particularly leucine, from proteins and peptides. worthington-biochem.comnih.gov
Role in Protein Degradation and Peptide Metabolism
Leucine aminopeptidases are key players in the final stages of intracellular protein degradation. embopress.org The ubiquitin-proteasome system breaks down proteins into smaller peptides, which are then further hydrolyzed into amino acids by various peptidases, including LAPs. embopress.orgwiley.com This process is essential for recycling amino acids and removing damaged or misfolded proteins. nih.gov
In the cytosol, LAPs contribute to the processing of peptides generated by the proteasome. aai.org While not always essential for generating most MHC class I-presented peptides, they can trim N-terminally extended precursor peptides to their mature form for antigen presentation. nih.govaai.org A specific lysosomal leucine aminopeptidase, LyLAP, has been identified as crucial for the breakdown of hydrophobic transmembrane domains of proteins trafficked to the lysosome. biorxiv.orgnih.gov This activity is vital for maintaining lysosomal integrity, especially in cells with high rates of endocytosis. biorxiv.orgnih.gov
Involvement in Cellular Regulation
Beyond their role in general protein turnover, leucine aminopeptidases are involved in more specific regulatory processes. The macro domain found in some LAPs is implicated in regulating ADP-ribosylation, a post-translational modification involved in signaling, DNA repair, and cell proliferation. ebi.ac.uk
LAPs also participate in the processing of bioactive peptides, such as hormones like oxytocin (B344502) and vasopressin, thereby regulating their activity. nih.gov In some contexts, LAPs can even act as transcriptional repressors. nih.govresearchgate.net The activity of these enzymes can be influenced by various factors, including cytokines like interferon-gamma, which can upregulate LAP expression. aai.org
Leucine Aminopeptidase in Health and Disease States
The activity of leucine aminopeptidases is not only crucial for normal cellular function but is also implicated in various pathological conditions. unmc.edu Altered LAP levels have been observed in liver diseases, pancreatitis, and pregnancy. unmc.educambridge.orgufhealth.org A retrospective study involving a large patient cohort revealed that abnormal serum LAP activities are associated with risks of bleeding and thrombosis across 47 different diseases. thieme-connect.comthieme-connect.com
Association with Cancer
A significant body of research has linked leucine aminopeptidases to cancer. unmc.educambridge.org Elevated LAP activity has been reported in various malignancies, including those of the head and neck, liver, pancreas, and breast. cambridge.orgufhealth.orgthieme-connect.comnih.gov
Overexpression of leucine aminopeptidase 3 (LAP3) has been observed in several tumor cell lines and is associated with increased proliferation, migration, and invasion. nih.gov Studies on breast cancer cell lines, such as MDA-MB-231 and MCF7, have shown that LAP3 promotes these malignant phenotypes. nih.gov Similarly, LAP3 has been found to promote the progression of glioma by regulating cell proliferation, migration, and invasion. In ovarian cancer cells, inhibition of LAP3 has been shown to suppress invasion.
The activity of LAPs can also influence the response of cancer cells to chemotherapy. For instance, HepG2 cells, which have higher levels of LAP, exhibit greater resistance to the anticancer drug cisplatin (B142131) compared to A549 cells. rsc.org Furthermore, the lysosomal leucine aminopepeptidase, LyLAP, is upregulated in pancreatic ductal adenocarcinoma (PDA), a type of cancer that relies on macropinocytosis for nutrient uptake. biorxiv.orgnih.gov Ablation of LyLAP in PDA cells leads to the accumulation of undigested hydrophobic peptides, resulting in lysosomal damage and inhibited cell growth. biorxiv.orgnih.gov
Interactive Table: LAP Activity in Different Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed LAP Activity/Role | Reference(s) |
|---|---|---|---|
| Breast Cancer | MDA-MB-231, MCF7 | LAP3 overexpression promotes migration and invasion. | nih.gov |
| Hepatocellular Carcinoma | HepG2 | Higher LAP levels correlate with cisplatin resistance. | rsc.org |
| Lung Cancer | A549 | Lower LAP levels compared to HepG2. | rsc.org |
| Pancreatic Ductal Adenocarcinoma | Multiple | LyLAP is upregulated and essential for lysosomal function and cell growth. | biorxiv.orgnih.gov |
| Ovarian Cancer | Multiple | Inhibition of LAP3 suppresses invasion. | |
| Glioma | Multiple | LAP3 promotes proliferation, migration, and invasion. |
The differential expression of LAPs in cancerous versus normal tissues has positioned them as potential biomarkers for cancer diagnosis and prognosis. embopress.orgcambridge.org For example, serum LAP activity is significantly higher in patients with head and neck cancer compared to healthy controls, and the levels correlate with the extent of lymph node metastasis. cambridge.org In hepatocellular carcinoma patients undergoing liver transplantation, elevated preoperative serum LAP levels are associated with a poorer prognosis. nih.gov Furthermore, urinary placental leucine aminopeptidase (P-LAP) has shown promise as a non-invasive biomarker for invasive ovarian cancer, with a study reporting 77.8% sensitivity and 95.5% specificity at a specific cut-off value. mdpi.comresearchgate.net
The critical roles of LAPs in cancer progression also make them attractive therapeutic targets. embopress.orgbibliotekanauki.pl Inhibition of LAP activity has been shown to suppress tumor cell migration and invasion. nih.gov For instance, the natural LAP3 inhibitor bestatin (B1682670) can inhibit the migration and invasion of breast cancer cells in a dose-dependent manner. nih.gov The development of LAP-activated prodrugs and photosensitizers represents a novel therapeutic strategy. researchgate.netacs.org These agents are designed to be activated specifically in cancer cells that overexpress LAPs, thereby minimizing off-target effects. researchgate.netacs.org
Interactive Table: LAP as a Biomarker and Therapeutic Target in Cancer
| Cancer Type | Biomarker/Target Application | Key Findings | Reference(s) |
|---|---|---|---|
| Head and Neck Cancer | Diagnostic/Prognostic Biomarker | Serum LAP levels are significantly elevated and correlate with lymph node spread. | cambridge.org |
| Hepatocellular Carcinoma | Prognostic Biomarker | Elevated preoperative serum LAPs are associated with poor outcome after liver transplantation. | nih.gov |
| Ovarian Cancer | Diagnostic Biomarker | Urinary P-LAP shows high sensitivity and specificity for detecting invasive cancer. | mdpi.comresearchgate.net |
| Breast Cancer | Therapeutic Target | LAP3 inhibitors like bestatin suppress migration and invasion. | nih.gov |
LAP Activity in Cancer Cell Lines
Association with Liver Disease
Elevated levels of circulating branched-chain amino acids (BCAAs), including leucine, have been linked to chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD), cirrhosis, and hepatocellular carcinoma (HCC). mdpi.com In patients with HCC and underlying cirrhosis, there is an observed increase in tissue BCAA levels. mdpi.com Interestingly, despite the association of elevated BCAAs with liver disease, supplementation with BCAAs has shown positive outcomes in patients with cirrhosis and HCC. mdpi.com
Research has also focused on arylamidases in the liver. Studies in rat liver and chemically induced hepatomas have identified two arylamidase-active antigens that hydrolyze L-leucine 2-naphthylamide. ebi.ac.uk One is predominantly found in the plasma membranes, while the other is primarily located in the lysosomal content. ebi.ac.uk Furthermore, a study on a doxorubicin (B1662922) toxicity model in rats found that a diet rich in L-leucine was harmful to the liver, reducing its antioxidant defenses and increasing collagen and fat deposition. nih.govnih.gov
Association with Renal Disorders
The kidneys are also implicated in the activity of enzymes that hydrolyze L-leucine alpha-naphthylamide. The origin of urinary enzymes that hydrolyze the beta-naphthylamides of L-leucine has been a subject of investigation, with studies pointing to the kidney's enzymatic activity. nih.gov In a rat model of doxorubicin toxicity, a diet high in L-leucine led to a reduction in the number of glomeruli in the kidneys. nih.govnih.gov This suggests a potential for leucine to impact renal structure and function under certain conditions.
Changes in LAP Activity During Pregnancy
Leucine aminopeptidase (LAP) activity undergoes significant changes during pregnancy. Serum LAP activity gradually increases as pregnancy progresses, with levels at term being approximately 3.5 times higher than in a non-pregnant state. d-nb.infojpatholtm.org This increase is attributed to the placental secretion of a specific LAP isozyme, often referred to as placental leucine aminopeptidase (P-LAP) or oxytocinase. rdd.edu.iq P-LAP is believed to play a role in regulating the levels of peptide hormones like oxytocin. rdd.edu.iq
Studies have shown a positive correlation between maternal serum P-LAP levels and gestational age. rdd.edu.iq In normal pregnancies, both cystine-aminopeptidase (CAP) and LAP activities increase towards term, with LAP showing a 3 to 4-fold increase. jpatholtm.org However, altered LAP activity has been observed in complicated pregnancies. For instance, in severe pre-eclampsia, LAP activity is significantly increased compared to normal pregnancies. tandfonline.com Conversely, low maternal serum P-LAP levels have been associated with adverse pregnancy outcomes, including hypertensive disorders and fetal death. rdd.edu.iq The administration of estradiol (B170435) and progesterone (B1679170) in pregnant rats has been shown to stimulate LAP activity in the serum and placental cytosol. thieme-connect.com
Interactive Data Table: Changes in LAP and CAP Activity During Pregnancy
| Gestational Stage | Change in LAP Activity | Change in CAP Activity | Source |
| Early Pregnancy (up to 5 months) | No remarkable change | No remarkable change | jpatholtm.org |
| Term | 3.5 times higher than non-pregnant | 12.5 times higher than non-pregnant | d-nb.info |
| Term | 3 to 4-fold increase from early pregnancy | ~15-fold increase from early pregnancy | jpatholtm.org |
Broader Biological Roles of Leucine and its Derivatives
Leucine, an essential branched-chain amino acid, and its derivatives play crucial roles in fundamental biological processes, extending beyond their function as mere building blocks for proteins.
Leucine as a Regulator of Protein Synthesis (mTOR pathway)
Leucine is a potent activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. nihtek.comnih.govfrontiersin.org The activation of mTOR complex 1 (mTORC1) by leucine is a critical step in initiating the translation of mRNA into protein. frontiersin.orgphysiology.org This stimulation of protein synthesis occurs in various tissues, including skeletal muscle and adipose tissue. researchgate.netresearchgate.net
The mTOR pathway involves several key proteins. Leucine stimulates mTORC1, which in turn phosphorylates downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). frontiersin.orgscielo.br The phosphorylation of 4E-BP1 leads to its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the formation of the eIF4F complex, a crucial step in the initiation of translation. scielo.br Leucine can also stimulate the assembly of the eIF4F complex through mTOR-independent mechanisms. imrpress.com
Leucine in Muscle Growth, Repair, and Maintenance
As a key regulator of muscle protein synthesis, leucine is vital for muscle growth, repair, and maintenance. It plays a significant role in stimulating the synthesis of new muscle proteins, particularly following resistance exercise. nihtek.com The combination of leucine-enriched nutrients and resistance training has been shown to enhance both mTOR signaling and muscle protein synthesis. nih.gov
Leucine not only promotes muscle protein synthesis but also helps in preventing muscle protein breakdown. nihtek.com This makes it particularly important for preserving muscle mass, especially in situations of muscle wasting or in older adults. verywellhealth.comwebmd.com
Leucine in Energy Metabolism and Mitochondrial Function
Leucine plays a multifaceted role in energy metabolism. It promotes glucose uptake and fatty acid oxidation, thereby providing the necessary energy for protein synthesis. researchgate.net Leucine stimulates fatty acid oxidation by activating the AMP-activated protein kinase (AMPK) pathway, a key cellular energy sensor. frontiersin.org
Furthermore, leucine has been shown to enhance mitochondrial biogenesis, the process of creating new mitochondria. frontiersin.orgnih.gov It achieves this in part by activating the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) pathway. frontiersin.org Increased mitochondrial mass and function lead to greater cellular respiration and energy expenditure. imrpress.comnih.gov Leucine's influence on mitochondrial function is also linked to the SIRT1 signaling pathway, which is involved in regulating energy homeostasis. mdpi.comcore.ac.uk
Interactive Data Table: Key Proteins in Leucine-Mediated Signaling
| Protein/Pathway | Function | Role in Leucine Signaling | Source(s) |
| mTORC1 | Master regulator of cell growth and protein synthesis. | Activated by leucine to initiate protein synthesis. | nihtek.comfrontiersin.orgphysiology.org |
| S6K1 | Downstream target of mTORC1, promotes protein synthesis. | Phosphorylated and activated by mTORC1 in response to leucine. | frontiersin.orgscielo.br |
| 4E-BP1 | Inhibitor of translation initiation. | Phosphorylated by mTORC1, leading to its inactivation and allowing translation to proceed. | frontiersin.orgscielo.br |
| eIF4E | Eukaryotic initiation factor, part of the eIF4F complex. | Released from 4E-BP1 upon phosphorylation, allowing it to form the eIF4F complex. | scielo.br |
| eIF4F complex | Initiates the cap-dependent translation of mRNA. | Its assembly is stimulated by leucine, both dependently and independently of mTOR. | scielo.brimrpress.com |
| AMPK | Cellular energy sensor. | Activated by leucine to stimulate fatty acid oxidation. | frontiersin.org |
| PGC-1α | Coactivator that promotes mitochondrial biogenesis. | Its pathway is activated by leucine, leading to increased mitochondrial mass. | frontiersin.org |
| SIRT1 | NAD+-dependent deacetylase involved in energy metabolism. | Its signaling pathway is influenced by leucine, contributing to the regulation of energy homeostasis. | mdpi.comcore.ac.uk |
Leucine Transport Mechanisms (e.g., LAT1, OAT)
The transport of the essential amino acid leucine into cells is a critical process, mediated by specific transporter proteins. A key player in this process is the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5. uef.fifrontiersin.org LAT1 is a sodium-independent transporter responsible for the uptake of large neutral amino acids, including branched-chain amino acids like leucine, as well as aromatic amino acids. uef.fifrontiersin.org It forms a complex with the 4F2 cell-surface antigen heavy chain (4F2hc or CD98), which is crucial for its stability and localization to the plasma membrane. frontiersin.org LAT1-mediated transport is generally pH-independent. uef.fi
Interestingly, chemical modification of leucine, such as N-acetylation, can switch its preferred transporter. N-acetyl-l-leucine is not significantly transported by LAT1 but is instead taken up by Organic Anion Transporters (OAT1 and OAT3) and Monocarboxylate Transporter type 1 (MCT1). researchgate.netintrabio.comresearchgate.net This switch occurs because N-acetylation removes the positive charge from the amino group at physiological pH, turning the molecule into an anion that is recognized by OATs. intrabio.com This change in transporter preference has pharmacological implications, as it alters the distribution and uptake efficiency of the modified compound. intrabio.com
| Transporter | Substrate(s) | Key Characteristics |
| LAT1 (SLC7A5) | Leucine, other large neutral amino acids | Sodium-independent, pH-independent, high affinity, low capacity. uef.fifrontiersin.org |
| OAT1 & OAT3 | N-acetyl-l-leucine, various organic anions | Substrates are typically anionic. researchgate.netintrabio.com |
| MCT1 | N-acetyl-l-leucine, monocarboxylates | Ubiquitously expressed. researchgate.net |
Lysosomal Retention and Storage of Leucine
Recent research has unveiled a fascinating role for lysosomes in the management of intracellular leucine levels, particularly in response to nutrient scarcity. pnas.orgpnas.orgnih.gov Under conditions of starvation, mammalian cells can sequester free leucine within their lysosomes. pnas.orgpnas.orgnih.gov This stored leucine can then be utilized for protein synthesis when extracellular sources are limited, suggesting that lysosomes can act as a storage organelle for this essential amino acid. pnas.orgpnas.org
This process of starvation-induced lysosomal leucine retention is a regulated response. pnas.orgnih.gov It requires the function of the RAG-GTPases and the lysosomal protein complex Ragulator. pnas.orgpnas.orgnih.gov Intriguingly, this storage mechanism appears to operate independently of the activity of the mechanistic target of rapamycin complex 1 (mTORC1), a key sensor of nutrient availability. pnas.orgnih.gov The inhibition of protein synthesis can trigger the release of these lysosomal leucine stores. pnas.orgnih.gov It has also been observed that many essential amino acids are trafficked through lysosomes even under nutrient-replete conditions, hinting at a constitutive flux that may be related to the starvation-induced storage mechanism. pnas.orgpnas.org
| Condition | Cellular Process | Key Regulators |
| Starvation | Lysosomal retention of leucine | RAG-GTPases, Ragulator pnas.orgpnas.orgnih.gov |
| Nutrient Replete | Constitutive lysosomal transit of essential amino acids | - |
| Protein Synthesis Inhibition | Release of stored lysosomal leucine | - |
Leucine and Cell Signaling
Leucine is not merely a building block for proteins; it is also a potent signaling molecule that regulates crucial cellular processes, most notably protein synthesis. nih.govnih.govresearchgate.net A central hub for leucine signaling is the mechanistic target of rapamycin complex 1 (mTORC1). nih.govfrontiersin.orgnih.gov Leucine activates mTORC1, which in turn phosphorylates downstream targets to promote protein translation. nih.govfrontiersin.org This activation often occurs on the surface of lysosomes, highlighting the intersection of nutrient sensing and organellar function. nih.govfrontiersin.org
The activation of mTORC1 by leucine leads to the phosphorylation of key proteins involved in translation initiation, such as p70 ribosomal S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). frontiersin.orgnih.gov The phosphorylation of 4E-BP1 causes it to release the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to form the active eIF4F complex, a critical step in initiating the translation of mRNA into protein. nih.gov
Beyond mTORC1, leucine can also influence other signaling pathways. For instance, some studies suggest that leucine can modulate the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov The general control non-depressible kinase 2 (GCN2) pathway is another system affected by leucine availability. nih.gov
Leucine in Animal Growth and Development
As a potent stimulator of protein synthesis, leucine plays a fundamental role in the growth and development of animals. nih.govnih.gov Its anabolic effects on muscle and other tissues are well-documented. nih.govnih.gov By activating the mTORC1 signaling pathway, leucine directly promotes muscle protein synthesis, which is essential for increasing skeletal muscle mass. nih.govfrontiersin.orgoup.com This is particularly crucial during periods of rapid growth, such as the neonatal stage. oup.com
Studies in various animal models, including pigs and Japanese quails, have demonstrated the positive impact of leucine on growth. oup.commdpi.com In neonatal pigs, leucine administration has been shown to stimulate muscle protein synthesis by activating translation initiation factors downstream of mTORC1. oup.com In Japanese quails, embryonic leucine treatment was found to promote early postnatal growth, an effect linked to the upregulation of genes in the IGF-1/mTOR nutrient-sensing pathway. mdpi.com
Furthermore, leucine's influence extends to metabolic health. It has been shown to positively affect lipid metabolism and insulin (B600854) sensitivity, making it a subject of interest for managing metabolic diseases. nih.govnih.gov Supplementation with leucine can increase the expression of genes involved in energy and lipid metabolism in tissues like skeletal muscle, liver, and adipose tissue. nih.gov
Leucine in Immunotherapy and Cellular Senescence
The influence of leucine and its metabolic pathways extends to the complex fields of immunotherapy and cellular senescence. Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors and plays a dual role in cancer. nih.gov Senescent cells develop a pro-inflammatory secretome, known as the senescence-associated secretory phenotype (SASP), which can attract immune cells. aacrjournals.org
Recent findings indicate that senescent cells are highly immunogenic and can effectively activate dendritic cells (DCs) and antigen-specific CD8+ T cells. aacrjournals.org This is partly due to the enhanced machinery for MHC class I presentation and the activation of interferon signaling. aacrjournals.orgmdpi.com Immunization with senescent cancer cells has been shown to elicit potent anti-tumor immune responses mediated by CD8+ T cells. aacrjournals.org
The metabolic state of immune cells, particularly T cells, is critical for their function, and leucine metabolism is intertwined with this. T cell activation is an energy-demanding process, and mTOR signaling, which is activated by leucine, is a critical regulator of T cell proliferation and differentiation. nih.gov T cell senescence, a state of T cell dysfunction, is a challenge in cancer immunotherapy. frontiersin.org Interestingly, metabolic pathways, including the degradation of branched-chain amino acids like leucine, have been found to be associated with risk scores in certain cancers, and these scores also correlate with the infiltration of various immune cells. frontiersin.org This suggests a link between leucine metabolism, the tumor microenvironment, and the effectiveness of immunotherapy. frontiersin.org
Advanced Research Directions and Future Perspectives
Development of Novel L-Leucine alpha-naphthylamide Analogues and Substrates
The core structure of L-Leucine α-naphthylamide, with its L-leucine residue and α-naphthylamine group, provides a versatile scaffold for chemical modification. Researchers are actively developing novel analogues and substrates to enhance sensitivity, specificity, and cell permeability for studying various enzymes, particularly aminopeptidases. chemimpex.comglpbio.com
The development of these new molecules is driven by the need for more sophisticated tools to probe enzymatic activity in different biological contexts. For instance, modifying the naphthylamine moiety or the leucine (B10760876) side chain can alter the substrate's affinity for specific enzymes or change its fluorescent properties upon cleavage. nih.gov
One area of focus is the creation of substrates for the intracellular analysis of proteases. For example, L-Leucine 4-methoxy-β-naphthylamide has been identified as a cell-permeable substrate for aminopeptidase (B13392206) M and leucine aminopeptidase. glpbio.com The development of such analogues allows for the quantitative measurement of enzyme activities within viable cells, offering a more dynamic and physiologically relevant perspective than traditional assays using cell lysates. glpbio.com
Another key direction is the synthesis of substrates with improved detection sensitivity. While traditional colorimetric substrates like L-Leucine β-naphthylamide are widely used, newer fluorescent substrates offer significantly lower limits of detection. nih.gov A study focused on developing a highly sensitive fluorescent assay for Leucine Aminopeptidases (LAPs) used substrates that were found to be at least 100-fold more sensitive than colorimetric options and 20-fold more sensitive than other commercial fluorescent substrates. nih.gov This enhanced sensitivity is crucial for detecting subtle changes in enzyme activity, which is important for early disease diagnosis and for screening potent enzyme inhibitors. nih.gov
Table 1: Examples of L-Leucine Naphthylamide Analogues and Related Substrates
| Substrate Name | Enzyme Target(s) | Key Feature/Application |
|---|---|---|
| L-Leucine β-naphthylamide | Leucine aminopeptidase, Aminopeptidase M | Commonly used colorimetric and histochemical substrate. |
| L-Leucine 4-methoxy-β-naphthylamide | Aminopeptidase M, Leucine aminopeptidase | Cell-permeable substrate for intracellular protease activity analysis. glpbio.com |
| Glycyl-L-phenylalanine-β-naphthylamide (GPN) | Cathepsin C | Lysosome-damaging agent used to study lysosomal function. pnas.orgbiorxiv.org |
The exploration of non-natural leucine derivatives and analogues is also a burgeoning field. These synthetic compounds are used to investigate the structure-activity relationships of leucine-binding sites on enzymes and transport proteins, contributing to a deeper understanding of metabolic pathways and their regulation. nih.gov
High-Throughput Screening for Enzyme Inhibitors
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for their ability to modulate the activity of a biological target. creative-enzymes.comnih.gov Substrates like L-Leucine α-naphthylamide and its more sensitive analogues are critical tools in HTS assays designed to find inhibitors of specific enzymes, particularly proteases like leucine aminopeptidases. nih.gov
In a typical HTS assay for an enzyme inhibitor, the enzyme, a library compound (potential inhibitor), and a chromogenic or fluorogenic substrate are combined. The rate of product formation, indicated by a change in color or fluorescence, is measured. A decrease in signal compared to a control reaction (without the inhibitor) signifies that the compound has inhibitory activity. The reliability and sensitivity of these assays are paramount for identifying true hits and avoiding false positives. nih.govnih.gov
Recent advancements in HTS technology, such as microfluidic methods, allow for even more rapid and efficient screening. rsc.org These systems can generate concentration gradients of an inhibitor within a microchannel, allowing for the determination of inhibitory potency (like the IC50 value) in a single experiment, which is more efficient than traditional microtiter plate assays. rsc.org
The search for enzyme inhibitors using HTS is expanding beyond well-established targets to include a wider range of enzymes such as phosphatases, lipases, and transferases. creative-enzymes.com The development of customized assays for these new targets often relies on the availability of specific substrates. creative-enzymes.com Technologies like AlphaScreen, which is a bead-based assay technology, are also employed for ultra-high-throughput screening in highly miniaturized formats to identify small-molecule inhibitors of challenging enzymes. springernature.com
Table 2: Key Technologies and Readouts in High-Throughput Screening
| Technology/Method | Principle | Common Readout | Relevance to L-Leucine α-naphthylamide |
|---|---|---|---|
| Microtiter Plate Assays | Reactions occur in small wells of a plate; signal is read by a plate reader. | Absorbance, Fluorescence, Luminescence | Standard format for using chromogenic/fluorogenic substrates. glpbio.com |
| Microfluidic Assays | Reactions occur in micro-scale channels, allowing for precise control and rapid analysis. | Fluorescence | Enables rapid determination of inhibitor potency (IC50) using fluorogenic substrates. rsc.org |
| Fluorescence-Based Assays | Measure the light emitted by a fluorescent product generated by enzyme activity. | Fluorescence Intensity | The most common readout method in HTS for enzyme inhibitors. nih.gov Analogues of L-Leucine α-naphthylamide are designed for high-sensitivity fluorescence. nih.gov |
Elucidating Mechanisms of Action of this compound and Related Compounds
L-Leucine α-naphthylamide and its derivatives serve as indispensable tools for elucidating the mechanisms of action of various enzymes and biological pathways. chemimpex.com By acting as substrates, they allow researchers to study enzyme kinetics, specificity, and regulation. chemimpex.com
A primary application is in the study of leucine aminopeptidases (LAPs), which are exopeptidases that cleave leucine residues from the N-terminus of proteins and peptides. nih.gov LAPs are implicated in diverse physiological processes, and changes in their activity are linked to diseases like cancer. nih.gov Using substrates like L-leucine naphthylamides, researchers can monitor LAP activity in cell extracts and investigate how potential drugs inhibit these enzymes. nih.gov
Recent research has focused on the role of specific peptidases within cellular organelles, such as the lysosome. A study identified Leucine Aminopeptidase LyLAP as crucial for the lysosomal degradation of membrane proteins, particularly in highly endocytic pancreatic cancer cells. biorxiv.org The study showed that loss of LyLAP activity leads to the accumulation of undigested peptides, causing lysosomal dysfunction and cell death, highlighting LyLAP as a potential therapeutic target. biorxiv.org Related compounds, such as L-leucyl-L-leucine methyl ester (LLOMe), are used to transiently permeabilize lysosomes, allowing scientists to probe the function and stability of lysosomal enzymes like cathepsins. pnas.orgbiologists.com
Beyond its role as a simple substrate, L-leucine itself is a key signaling molecule that regulates protein synthesis and metabolism, primarily through the mTOR (mechanistic target of rapamycin) signaling pathway. nih.gov Research using leucine analogues helps to dissect the structural requirements for activating this pathway. nih.gov These studies have shown that small modifications to the leucine structure can be tolerated for agonist activity, providing insight into the specificity of the leucine recognition site that regulates mTOR. nih.gov This has implications for understanding how cells coordinate growth with nutrient availability. nih.gov
Furthermore, chemical genomic approaches are being used to uncover novel mechanisms. For instance, a screen against a leucine-dependent strain of Mycobacterium tuberculosis identified a compound that inhibits L-leucine uptake by targeting a protein involved in cell wall lipid biosynthesis. elifesciences.orgelifesciences.org This discovery opens up a new avenue for developing anti-tubercular therapies by targeting nutrient uptake pathways. elifesciences.org
Translational Research: From Bench to Clinical Applications
The fundamental research conducted using L-Leucine α-naphthylamide and its analogues is paving the way for significant translational applications in medicine. The insights gained at the molecular and cellular level are being leveraged to develop new diagnostic and therapeutic strategies for a range of diseases.
One of the most promising areas is oncology. Leucine aminopeptidases (LAPs) are often overexpressed in tumors and are implicated in cancer cell proliferation, invasion, and angiogenesis. nih.gov This makes them attractive as both diagnostic biomarkers and molecular targets for new cancer treatments. nih.gov Highly sensitive assays developed with novel substrates can detect changes in LAP activity in patient samples, potentially for early diagnosis or prognosis. nih.gov Furthermore, inhibitors of LAPs, identified through HTS campaigns, could represent a new class of anti-cancer drugs. Research has specifically pointed to the leucine aminopeptidase LyLAP as a potential therapeutic target in pancreatic cancer. biorxiv.org
Another significant area of translational research involves metabolic diseases. Leucine has been investigated as a "pharmaconutrient" for its potential to improve glycemic control and combat sarcopenia (age-related muscle loss). nih.gov It stimulates insulin (B600854) secretion and muscle protein synthesis. nih.gov While long-term clinical studies are still needed to confirm its efficacy, the research highlights the therapeutic potential of modulating leucine-sensitive pathways. nih.gov
In the field of infectious diseases, targeting nutrient uptake is an emerging strategy to combat pathogens. Research on Mycobacterium tuberculosis has shown that the bacterium relies on host-derived leucine for its survival. elifesciences.org The identification of small molecules that block leucine uptake represents a novel mechanism for anti-tubercular drug development. elifesciences.orgelifesciences.org This approach could be particularly effective against metabolically quiescent bacteria that are often resistant to traditional antibiotics. elifesciences.org
The journey from a simple laboratory substrate to a tool that facilitates the development of clinical applications is a long one, but the continued research into L-Leucine α-naphthylamide and related compounds demonstrates a clear trajectory from the research bench toward potential real-world medical benefits.
Q & A
Basic Research Questions
Q. What are the established synthesis and characterization protocols for L-Leucine alpha-naphthylamide?
- Methodological Answer : Synthesis typically involves coupling L-leucine with α-naphthylamine using carbodiimide-based reagents (e.g., EDC or DCC) under anhydrous conditions. Post-synthesis, characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C spectra) and high-performance liquid chromatography (HPLC) for purity assessment ≥95%. For reproducibility, document solvent systems, reaction temperatures, and purification steps (e.g., recrystallization or column chromatography) .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 280 nm) is standard due to the compound’s aromatic moiety. For trace-level detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in selected reaction monitoring (SRM) mode enhances sensitivity. Validate methods using spike-recovery experiments in relevant matrices (e.g., serum or cell lysates) to assess precision (RSD <10%) and accuracy (80–120% recovery) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store lyophilized powder at –20°C in desiccated conditions to prevent hydrolysis. For aqueous solutions, use phosphate-buffered saline (PBS, pH 7.4) and avoid repeated freeze-thaw cycles. Conduct stability assays via HPLC to monitor degradation products over time under varying temperatures (4°C, 25°C) .
Q. What is the role of this compound in studying aminopeptidase activity?
- Methodological Answer : It serves as a fluorogenic substrate for aminopeptidases (e.g., leucine aminopeptidase). Enzymatic cleavage releases α-naphthylamine, detectable via fluorescence (ex/em = 340/425 nm). Standardize assays by optimizing substrate concentration (Km determination) and including controls (e.g., enzyme inhibitors like bestatin) to confirm specificity .
Q. Are there standardized protocols for assessing hydrolysis kinetics of this compound?
- Methodological Answer : Use continuous spectrophotometric or fluorometric assays under pseudo-first-order conditions. Plot initial velocity (V₀) against substrate concentration to derive kinetic parameters (Km, Vmax) via Michaelis-Menten analysis. Include temperature-controlled cuvettes and buffer systems (e.g., Tris-HCl, pH 8.0) to maintain enzymatic activity .
Advanced Research Questions
Q. How can contradictory kinetic data for this compound hydrolysis across studies be resolved?
- Methodological Answer : Conduct comparative meta-analysis to identify variables (e.g., enzyme source, assay pH, or ionic strength). Replicate experiments under harmonized conditions and apply statistical tools (ANOVA, Bland-Altman plots) to assess inter-laboratory variability. Evaluate potential confounding factors like substrate purity or enzyme inhibitors .
Q. What strategies optimize fluorogenic assay sensitivity for this compound in complex biological samples?
- Methodological Answer : Implement quencher-free fluorophores or time-resolved fluorescence to reduce background noise. Use design of experiments (DOE) to optimize parameters: pH (6.5–8.5), substrate concentration (0.1–1.0 mM), and detection intervals. Validate with interference studies (e.g., competing amino acids or serum proteins) .
Q. How can computational modeling predict this compound interactions with target enzymes?
- Methodological Answer : Perform molecular docking (AutoDock Vina) or molecular dynamics (MD) simulations (GROMACS) to model substrate-enzyme binding. Parameterize force fields using crystallographic data (PDB entries for aminopeptidases). Validate predictions with mutagenesis studies targeting active-site residues .
Q. What frameworks guide cross-disciplinary study design involving this compound (e.g., neurobiology vs. cancer research)?
- Methodological Answer : Apply the PICO framework to define:
- P opulation (e.g., neuronal cells vs. cancer cell lines),
- I ntervention (substrate concentration gradients),
- C omparison (wild-type vs. enzyme-knockout models),
- O utcome (enzyme activity or metabolite profiling). Align objectives with FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. How should novel detection methods for this compound be validated against established techniques?
- Methodological Answer : Compare limits of detection (LOD) and quantification (LOQ) using Bland-Altman analysis. Assess inter-method correlation (Pearson’s r >0.95) and precision via coefficient of variation (CV). For Raman spectroscopy (e.g., Ag NP-enhanced), validate feature peaks (e.g., 1130 cm⁻¹) against HPLC-MS reference data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
